5-Bromo-2-methyl-1-benzothiophene-3-carboxylicacid
Description
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is a brominated benzothiophene derivative characterized by a fused aromatic ring system (benzene + thiophene) with substituents at positions 2 (methyl), 3 (carboxylic acid), and 5 (bromine). This compound is of interest in medicinal chemistry and materials science due to its structural features, which enable electronic modulation and steric effects. The bromine atom enhances electrophilic reactivity, while the methyl group influences lipophilicity and metabolic stability. Applications include its use as a building block in synthesizing kinase inhibitors and organic semiconductors .
Properties
Molecular Formula |
C10H7BrO2S |
|---|---|
Molecular Weight |
271.13 g/mol |
IUPAC Name |
5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |
InChI Key |
KTWUGBLPNBWZBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the bromination of 2-methylbenzothiophene followed by carboxylation. One common method includes the use of bromine in the presence of a Lewis acid catalyst to introduce the bromine atom at the 5-position of the benzothiophene ring. The subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Amino or thiol derivatives of benzothiophene.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated benzothiophene derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family, with a molecular weight of approximately 271.13 g/mol. The compound features a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the benzothiophene ring. It is intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Key Features of Analogs
| Compound Name | Key Features |
|---|---|
| 5-Bromo-2-methyl-1-benzothiophene | Lacks the carboxylic acid group |
| 2-Methyl-1-benzothiophene-3-carboxylic acid | Lacks the bromine atom |
| 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid | Contains chlorine instead of bromine |
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is unique because it has a bromine atom and a carboxylic acid group. This allows for chemical modifications and applications that are not possible with its analogs, making it valuable in synthetic chemistry and pharmaceutical development.
Scientific Research Applications
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is used in studies focusing on antimicrobial and anticancer properties. Its derivatives are investigated for their ability to interact with biological targets, potentially inhibiting essential enzymes or receptors involved in disease processes.
Research indicates that 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid exhibits significant biological activity. The interaction studies of 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid focus on its ability to modulate biological targets. These studies reveal how the compound interacts with enzymes or receptors, often leading to inhibition or modulation of their functions. For instance, it may inhibit bacterial enzymes critical for cell wall synthesis, contributing to its antimicrobial properties.
Anti-inflammatory Properties
In vivo studies with COX/LOX enzymes revealed that a compound containing a benzothiophene (with rhodamine) has higher COX-2 inhibition than celecoxib (IC50 values of 0.67 and 1.14 µM), and higher LOX inhibition than .
Anticancer Activity
A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) . The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated . Compound 32 (IC 50 = 12 μM) and compound 33 (IC 50 = 11 μM) were found to be the most active ones among this series of compounds . A series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound 34 (KL-1156) . Among them, compound 35 showed significant growth inhibitory activity against a series of cancer cell lines with GI 50 values of 2.74 μM (ACHN), 2.37 μM (HCT15), 2.20 μM (MM231), 2.48 μM (NUGC-3), 5.86 μM (NCI-H23) and 2.68 μM (PC-3) . Compound 35 also showed excellent NF-κB inhibitory activity . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones ( 37a–f ), were designed, synthesized, and characterized (Fig. 9) .
Other Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Biological Activity
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is a compound that belongs to the benzothiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Overview of Benzothiophene Derivatives
Benzothiophene derivatives, including 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid, have shown a wide range of biological activities such as:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antitubercular
- Antidiabetic
- Anticonvulsant
These compounds are recognized for their structural versatility, which facilitates the design of new therapeutic agents targeting various diseases .
Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds derived from benzothiophene have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. One notable study highlighted the potential of a specific derivative to inhibit the STAT3 signaling pathway, which is often dysregulated in tumors. The compound demonstrated a marked reduction in STAT3 phosphorylation and effectively blocked cancer cell growth .
Anti-inflammatory Effects
The anti-inflammatory properties of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid have been attributed to its ability to inhibit leukotriene synthesis. This mechanism is crucial for reducing inflammation and managing conditions such as arthritis and other inflammatory diseases. Compounds with similar structures have been compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), showing enhanced potency and reduced side effects .
Antimicrobial Activity
Benzothiophene derivatives have also been evaluated for their antimicrobial activity against various pathogens. In vitro studies demonstrated that these compounds possess significant antibacterial effects against both gram-positive and gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in comparison to standard antibiotics .
Table 1: Biological Activities of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic Acid
The biological activity of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid can be attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : By interacting with various receptors, it can modulate signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Reduction : Some studies suggest that it may reduce oxidative stress within cells, contributing to its anticancer effects by preventing cellular damage.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid, and how can intermediates be validated?
- Methodology : Start with bromination of 2-methyl-1-benzothiophene-3-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 50–60°C). Post-bromination, validate intermediates via thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm regioselectivity (e.g., ensuring bromination at the 5-position). For example, similar brominated thiophene derivatives were synthesized with >95% purity using analogous protocols .
- Key Metrics : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) and optimize for yield (>85%) and purity (>98%).
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected [M+H]+: ~285.0) and FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzothiophene ring signatures. Cross-check melting points (mp) against literature; for example, related brominated thiophene carboxylic acids exhibit mp ranges of 155–166°C .
- Quality Control : Employ recrystallization (ethanol/water) for purification and Karl Fischer titration to ensure low moisture content (<0.5%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Analysis : If solubility data conflicts (e.g., DMSO vs. aqueous buffers), conduct solubility screens using nephelometry or UV-Vis spectroscopy. For stability, perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring to identify degradation products (e.g., debromination or oxidation) .
- Case Study : A related compound, 5-Bromo-2-hydroxy-3-biphenylcarboxylic acid, showed pH-dependent stability, degrading rapidly in alkaline conditions (>pH 9) .
Q. What strategies optimize catalytic coupling reactions involving this compound for drug discovery?
- Methodology : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize ligand choice (e.g., SPhos for steric hindrance) and solvent (toluene/ethanol) to enhance coupling efficiency. For example, ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate achieved 92% yield under similar conditions .
- Troubleshooting : If side reactions occur (e.g., decarboxylation), lower reaction temperatures (70°C vs. 100°C) and use inert atmospheres (N₂/Ar) .
Q. How can computational modeling predict the compound’s reactivity in complex biological systems?
- Approach : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrophilic regions (e.g., bromine’s susceptibility to nucleophilic attack). Compare with experimental enzyme inhibition assays (e.g., cytochrome P450 isoforms) to validate predictions .
- Data Integration : Overlay docking simulations (AutoDock Vina) with crystallographic data from PubChem to identify binding motifs .
Methodological Tables
Table 1 : Key Physicochemical Data for Related Brominated Thiophenes
Table 2 : Recommended Analytical Techniques
| Parameter | Technique | Conditions/Notes |
|---|---|---|
| Purity | HPLC-UV | C18 column, 1.0 mL/min, λ = 254 nm |
| Structural Confirmation | ¹H NMR | DMSO-d₆, δ 7.8–8.2 (benzothiophene protons) |
| Thermal Stability | TGA/DSC | Heating rate: 10°C/min, N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
